molecular formula C9H12N2O4S B15219611 3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate

3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate

Cat. No.: B15219611
M. Wt: 244.27 g/mol
InChI Key: PFNXVTMRJKNDGX-UHFFFAOYSA-N
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Description

3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.

Preparation Methods

The synthesis of 3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-O-ethyl 4-O-methyl 2-hydrazinylthiophene-3,4-dicarboxylate

InChI

InChI=1S/C9H12N2O4S/c1-3-15-9(13)6-5(8(12)14-2)4-16-7(6)11-10/h4,11H,3,10H2,1-2H3

InChI Key

PFNXVTMRJKNDGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(=O)OC)NN

Origin of Product

United States

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